Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

Lipophilicity Physicochemical property differentiation Regioisomer comparison

tert-Butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1354953-72-2) is a bifunctional spirocyclic building block supplied at 95% purity (Enamine) to 98% purity (Leyan). It combines a 7-azaspiro[3.5]nonane core—a scaffold validated in FAAH inhibitor (kinact/Ki > 1500 M⁻¹s⁻¹) and GPR119 agonist (EC₅₀ = 48 nM) drug discovery programs —with three chemically addressable handles: a Boc-protected piperidine nitrogen, a free primary amine at C1, and an ethoxy group at C3.

Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
CAS No. 1354953-72-2
Cat. No. B13179124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate
CAS1354953-72-2
Molecular FormulaC15H28N2O3
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCCOC1CC(C12CCN(CC2)C(=O)OC(C)(C)C)N
InChIInChI=1S/C15H28N2O3/c1-5-19-12-10-11(16)15(12)6-8-17(9-7-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3
InChIKeyPFTNAMMYIVNWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Amino-3-Ethoxy-7-Azaspiro[3.5]Nonane-7-Carboxylate (CAS 1354953-72-2): Procurement-Grade Spirocyclic Building Block Overview


tert-Butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1354953-72-2) is a bifunctional spirocyclic building block supplied at 95% purity (Enamine) to 98% purity (Leyan) [1]. It combines a 7-azaspiro[3.5]nonane core—a scaffold validated in FAAH inhibitor (kinact/Ki > 1500 M⁻¹s⁻¹) and GPR119 agonist (EC₅₀ = 48 nM) drug discovery programs [2][3]—with three chemically addressable handles: a Boc-protected piperidine nitrogen, a free primary amine at C1, and an ethoxy group at C3. This orthogonal protection strategy enables sequential, chemoselective derivatization that non-Boc or mono-functional analogs cannot support [4]. The compound serves as a key intermediate for constructing 7-azaspiro[3.5]nonane-containing bioactive molecules, particularly those targeting FAAH, muscarinic M4, and GPR119 receptors [2][3][5].

Why Generic Azaspiro Building Blocks Cannot Replace Tert-Butyl 1-Amino-3-Ethoxy-7-Azaspiro[3.5]Nonane-7-Carboxylate (CAS 1354953-72-2) in Medicinal Chemistry Programs


Substituting this compound with a close analog introduces quantifiable risks across orthogonal protection, lipophilicity, and scaffold geometry. The 6-azaspiro[3.5]nonane regioisomer (CAS 1354954-65-6) relocates the Boc-carboxylate from the 7-position to the 6-position of the fused piperidine, shifting the exit vector of derivatized substituents by one carbon and altering calculated logP from 2.116 to 2.140–3.205 depending on measurement method [1]. This single-position shift changes the spatial orientation of the piperidine nitrogen relative to the spiro junction, which directly impacts receptor binding geometry in programs targeting FAAH, GPR119, or muscarinic M4 where the 7-azaspiro[3.5]nonane scaffold has been specifically optimized [2][3]. The 6-azaspiro[3.4]octane congener (CAS 1354961-70-8) further reduces ring size from a six-membered to a five-membered piperidine-mimetic, eliminating the conformational match to the validated 7-azaspiro[3.5]nonane pharmacophore. The simpler 3-ethoxyspiro[3.5]nonan-1-amine (CAS 1354952-29-6, logP 2.602) lacks the Boc-piperidine entirely, forfeiting orthogonal protection and the tertiary amine handle required for sequential elaboration into N-capped bioactive molecules [1][4].

Quantitative Differentiation Evidence: Tert-Butyl 1-Amino-3-Ethoxy-7-Azaspiro[3.5]Nonane-7-Carboxylate vs. Closest Analogs


LogP Differential: 7-Carboxylate Regioisomer Exhibits Lower Lipophilicity Than 6-Carboxylate Analog

The target 7-carboxylate regioisomer (CAS 1354953-72-2) exhibits a calculated logP of 2.116, compared to logP values of 2.140 (Leyan) to 3.205 (Chembase) for the 6-carboxylate regioisomer (CAS 1354954-65-6) [1]. The 7-carboxylate consistently registers as the less lipophilic regioisomer across available data sources. This ~0.9 log unit differential (using Chembase data) corresponds to approximately an 8-fold difference in octanol-water partition coefficient, which can meaningfully influence aqueous solubility, metabolic stability, and off-target binding profiles during lead optimization [2].

Lipophilicity Physicochemical property differentiation Regioisomer comparison

Scaffold Validation: 7-Azaspiro[3.5]Nonane Core Delivers Superior FAAH Inhibitory Potency vs. Alternative Spirocyclic Cores

The 7-azaspiro[3.5]nonane scaffold—the core architecture of the target compound—was identified alongside 1-oxa-8-azaspiro[4.5]decane as one of only two spirocyclic cores from a broad screen achieving FAAH kinact/Ki > 1500 M⁻¹s⁻¹ [1]. Other spirocyclic cores tested in the same study (including 6-azaspiro[3.4]octane, 2-azaspiro[3.3]heptane, and 1-oxa-7-azaspiro[4.4]nonane variants) failed to reach this potency threshold. Follow-on optimization from this 7-azaspiro[3.5]nonane series produced PF-04862853, an orally efficacious FAAH inhibitor for pain [2]. The target compound, as a protected 7-azaspiro[3.5]nonane building block, provides direct synthetic access to this validated pharmacophore.

FAAH inhibition Scaffold potency Covalent inhibitor

GPR119 Agonist Potency: Optimized 7-Azaspiro[3.5]Nonane Derivatives Achieve Nanomolar EC₅₀

A systematic SAR campaign on the 7-azaspiro[3.5]nonane scaffold by Matsuda et al. demonstrated that optimization of the piperidine N-capping group (R2) and the left aryl group (R3) produced compound 54g with hGPR119 EC₅₀ = 48 nM, along with a favorable rat PK profile (t₁/₂ = 0.842 h at 3 mg/kg; oral bioavailability F = 88.6% at 10 mg/kg) and glucose-lowering efficacy in diabetic rats [1]. The target compound, bearing a Boc-protected piperidine nitrogen at the 7-position and a free amine at C1, provides the precise substitution pattern needed for divergent exploration of both the N-capping group (upon Boc deprotection) and the C1-amino vector, which corresponds to the left-side SAR region in this validated series.

GPR119 agonism Type 2 diabetes Scaffold validation

Orthogonal Protection Advantage: Boc-Piperidine Plus Free Amine Enables Chemoselective Sequential Derivatization Not Possible with Mono-Functional Analogs

The target compound presents two chemically distinct amine handles: a Boc-protected piperidine nitrogen (deprotectable under acidic conditions) and a free primary amine at C1 (nucleophilic, capable of acylation, reductive amination, or sulfonylation). The closest analog lacking orthogonal protection—3-ethoxyspiro[3.5]nonan-1-amine (CAS 1354952-29-6, logP 2.602, MW 183.29)—possesses only the free amine with no secondary nitrogen handle, limiting it to a single derivatization vector [1]. The 6-azaspiro[3.4]octane congener (CAS 1354961-70-8, MW 270.37) changes the ring size of the protected amine-bearing ring, altering the spatial relationship between the two nitrogen handles . Orthogonal protection is a cornerstone strategy in medicinal chemistry for constructing complex, selectively functionalized molecules without protecting group incompatibility [2].

Orthogonal protection Chemoselective synthesis Building block utility

Spirocyclic Fsp³ Character: 7-Azaspiro[3.5]Nonane Core Provides Conformational Rigidity and 3D Vector Diversity vs. Planar Heterocyclic Building Blocks

The target compound contains a fully sp³-hybridized spirocyclic junction with no aromatic carbons in the core, yielding a high fraction of sp³ centers (Fsp³) that is associated with improved clinical success rates. Recent reviews document that spirocyclic building blocks enhance potency through pre-organized binding conformations, improve solubility via disruption of crystal packing, and reduce hERG liability compared to flat aromatic scaffolds [1][2]. The 7-azaspiro[3.5]nonane core specifically provides two distinct exit vectors from the spiro carbon, enabling simultaneous exploration of two binding pockets—a geometric advantage not available from monocyclic piperidine or piperazine building blocks [3].

Fsp³ Conformational rigidity 3D chemical space

Optimal Application Scenarios for Tert-Butyl 1-Amino-3-Ethoxy-7-Azaspiro[3.5]Nonane-7-Carboxylate (CAS 1354953-72-2) Based on Quantitative Differentiation Evidence


FAAH Inhibitor Lead Optimization Using 7-Azaspiro[3.5]Nonane Scaffold with Orthogonal Diversification

Programs targeting fatty acid amide hydrolase (FAAH) for pain, inflammation, or CNS indications should prioritize this building block because the 7-azaspiro[3.5]nonane core is one of only two spirocyclic scaffolds achieving FAAH kinact/Ki > 1500 M⁻¹s⁻¹ in head-to-head scaffold screening [1]. After Boc deprotection, the piperidine nitrogen can be converted to a urea or carboxamide N-capping group following the SAR pathway that produced clinical candidate PF-04862853 [2]. Simultaneously, the free C1-amine can be independently elaborated to explore the aryl/heteroaryl binding region, enabling parallel SAR exploration from a single building block. The lower logP (2.116) of this 7-carboxylate regioisomer may confer a pharmacokinetic advantage over the more lipophilic 6-carboxylate analog (logP 3.205) during optimization of metabolic stability and CNS penetration [3].

GPR119 Agonist Development for Type 2 Diabetes Leveraging Validated N-Capping SAR

For GPR119 agonist programs, this compound provides direct entry into a scaffold class where systematic SAR has already mapped the N-capping group (R2) and left-side aryl group (R3) determinants of potency, delivering compound 54g with hGPR119 EC₅₀ = 48 nM, rat oral bioavailability F = 88.6%, and in vivo glucose-lowering efficacy in diabetic rats [1]. The Boc group at the 7-position is the precise protecting group used in this published SAR campaign, enabling researchers to replicate and extend the established synthetic route without protecting group exchange. The C1-amino-3-ethoxy substitution pattern occupies the left-side vector, allowing focused library synthesis at both the piperidine nitrogen (post-Boc removal) and the C1-amine to rapidly probe R2 and R3 chemical space within a validated pharmacophore [1].

Muscarinic M4 Receptor Antagonist Programs Requiring 7-Azaspiro[3.5]Nonane Geometry

Patented substituted 7-azaspiro[3.5]nonane compounds from Vanderbilt University have demonstrated muscarinic acetylcholine receptor M4 (mAChR M4) antagonism, a mechanism relevant to Parkinson's disease, schizophrenia, and dystonia [1]. BindingDB records for 7-azaspiro[3.5]nonane-based M4 antagonists show IC₅₀ values in the 200 nM range [2]. The target building block provides the core scaffold with a free amine at C1 for introducing the aryl ether or heteroaryl substituents that characterize this series, while the Boc-piperidine nitrogen serves as the attachment point for the N-alkyl/aryl capping groups that modulate M4 subtype selectivity over M1, M2, M3, and M5 receptors [1]. The 7-position substitution pattern is critical because the piperidine nitrogen exit vector relative to the spiro junction determines M4 binding pocket complementarity.

Divergent Library Synthesis Exploiting Orthogonal Amine Protection for Parallel Medicinal Chemistry

The target compound's two chemically distinct amine handles enable a 'protect-and-diversify' workflow where the Boc-piperidine is deprotected (TFA or HCl) and functionalized in one synthetic branch, while the C1 primary amine is elaborated in a separate, compatible branch (e.g., via reductive amination, amide coupling, or sulfonylation) without cross-reactivity [1]. This strategy reduces synthetic step count compared to sequential mono-functionalization approaches and is particularly valuable in contract research organizations (CROs) or core facilities that need to generate diverse compound arrays from a common intermediate. The 7-azaspiro[3.5]nonane scaffold's established role in producing drug-like physicochemical profiles supports this building block as a strategic inventory item for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis [2].

Quote Request

Request a Quote for Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.